molecular formula C20H20ClN3O4 B1230418 N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B1230418
M. Wt: 401.8 g/mol
InChI Key: IJDXGSUBOKJXAF-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is an oxadiazole and a ring assembly.

Scientific Research Applications

Synthesis and Biological Properties

  • Antibacterial Activity : Azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, including compounds related to N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, have shown significant antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Chemical and Structural Studies

  • Crystal Structure Analysis : The crystal structure of similar compounds has been studied, providing insights into their molecular configuration and potential applications in various fields, including herbicidal activity (Liu et al., 2008).

Pharmaceutical Research

  • Inhibition of Lipoxygenase Enzyme : Derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide have been shown to inhibit lipoxygenase enzyme, suggesting potential for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial and Anti-Proliferative Activities

  • Antimicrobial and Anti-Proliferative Effects : N-Mannich bases derived from similar compounds demonstrated potent antimicrobial activities against various bacteria and fungi. They also showed anti-proliferative activity against several cancer cell lines (Al-Wahaibi et al., 2021).

Antioxidant and Anti-inflammatory Activities

  • Antioxidant and Anti-inflammatory Properties : Certain derivatives exhibited significant antioxidant activity, surpassing standard ascorbic acid, and promising anti-inflammatory activity (Sravya et al., 2019).

Alzheimer’s Disease Research

  • Alzheimer’s Disease Treatment : New N-substituted derivatives were synthesized to evaluate potential drug candidates for Alzheimer’s disease, with some compounds showing enzyme inhibition activity against acetyl cholinesterase (Rehman et al., 2018).

Insecticidal Activities

  • Insecticidal Activities : Novel analogs containing 1,3,4-oxadiazole rings have been developed with considerable insecticidal activities against specific pests, indicating potential in agricultural applications (Qi et al., 2014).

Antinociceptive Properties

  • Antinociceptive Effects : Propanamide derivatives have been shown to possess significant antinociceptive activity, suggesting potential in pain management (Önkol et al., 2004).

Nematocidal Activity

  • Nematocidal Potential : 1,2,4-Oxadiazole derivatives containing a thiadiazole amide group demonstrated good nematocidal activity against Bursaphelenchus xylophilus, a pest in forestry (Liu et al., 2022).

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C20H20ClN3O4/c1-12-4-6-13(7-5-12)20-23-19(28-24-20)9-8-18(25)22-15-10-14(21)16(26-2)11-17(15)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,22,25)

InChI Key

IJDXGSUBOKJXAF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3OC)OC)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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